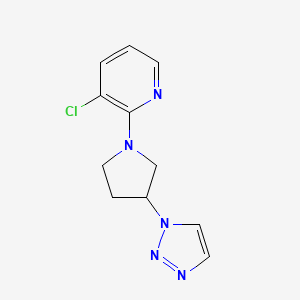

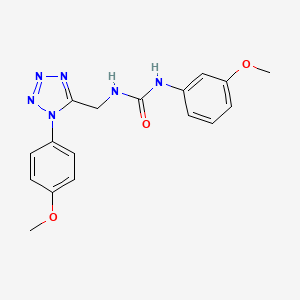

2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone . This compound has a molecular weight of 166.18 and is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

While the specific synthesis process for “2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine” is not available, a similar compound, a quinoline-based [1,2,3]-triazole hybrid derivative, was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .

Molecular Structure Analysis

The InChI code for the related compound pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone is 1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 .

Physical And Chemical Properties Analysis

The related compound, pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone, is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Carbonic Anhydrase-II Inhibition

2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine: has been identified as a potential inhibitor of the carbonic anhydrase-II enzyme. This enzyme plays a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase-II are researched for their therapeutic potential in treating conditions like glaucoma, epilepsy, and altitude sickness .

Anticancer Activity

The triazole ring, a component of this compound, is known for its presence in molecules with anticancer properties. Research has indicated that triazole derivatives can exhibit anti-proliferative effects against various cancer cell lines. This compound, therefore, holds promise for the development of new anticancer agents .

Antibacterial and Antimalarial Applications

Triazole derivatives have been shown to possess significant antibacterial and antimalarial activities. The incorporation of the triazole moiety into new compounds could lead to the development of novel drugs to combat bacterial infections and malaria .

Material Science

The unique chemical structure of triazole derivatives makes them suitable for applications in material science. They can be used in the synthesis of new materials with potential uses in electronics, coatings, and as corrosion inhibitors for metals .

Agrochemicals

Compounds containing the triazole ring are often used in the development of agrochemicals. They can serve as the basis for creating new pesticides and herbicides, contributing to the protection of crops and improving agricultural productivity .

Photostabilizers

Due to their stability and reactivity, triazole derivatives are utilized as photostabilizers. They help in protecting materials from degradation caused by exposure to UV light, which is particularly beneficial in the preservation of plastics and paints .

Pharmaceutical Development

The triazole ring is a common motif in pharmaceuticals due to its ability to mimic the peptide bond. It’s used in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides and proteins, offering potential applications in drug design .

Enzyme Mimetics

Finally, triazole derivatives can act as enzyme mimetics. They can imitate the function of enzymes in catalyzing chemical reactions, which is valuable in industrial processes and synthetic chemistry .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

For instance, some triazole derivatives have been reported to inhibit acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .

Biochemical Pathways

For example, some triazole derivatives have been shown to inhibit the enzyme acetylcholinesterase, which plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter .

Result of Action

Compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

3-chloro-2-[3-(triazol-1-yl)pyrrolidin-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5/c12-10-2-1-4-13-11(10)16-6-3-9(8-16)17-7-5-14-15-17/h1-2,4-5,7,9H,3,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOZDVIBBMDLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C3=C(C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)

![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)

![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)